氯化镧(III)

描述

Lanthanum(III) chloride is a white crystalline solid . It is a common salt of lanthanum and is mainly used in research . It gives an amber aqueous solution that can cause destruction or irreversible alterations in human skin tissue at the site of contact . It exhibits good ionic conductivity and unique optical properties .

Synthesis Analysis

Anhydrous lanthanum(III) chloride can be produced by the ammonium chloride route . In the first step, lanthanum oxide is heated with ammonium chloride to produce the ammonium salt of the pentachloride . In the second step, the ammonium chloride salt is converted to the trichlorides by heating in a vacuum at 350-400 °C .

Molecular Structure Analysis

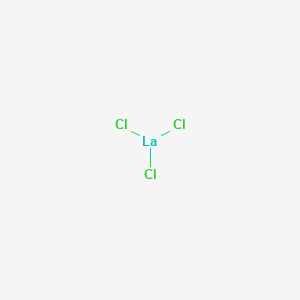

The molecular formula of Lanthanum(III) chloride is Cl3La . It has a hexagonal crystal structure (UCl3 type), with a space group P6 3/m, No. 176 . The coordination geometry is tricapped trigonal prismatic, with nine-coordinate .

Chemical Reactions Analysis

Lanthanum(III) chloride reacts with ammonium carbonate to form ammonia, hydrochloric acid, and lanthanum carbonate . It also reacts with barium chloride to form lanthanum chloride and barium chloride . Lanthanum(III) chloride is also used in the high pressure oxidative chlorination of methane to chloromethane with hydrochloric acid and oxygen .

Physical And Chemical Properties Analysis

Lanthanum(III) chloride is a white odorless powder that is highly soluble in water and alcohols . It has a density of 3.84 g/cm3 , a melting point of 858 °C , and a boiling point of 1,000 °C . It is soluble in ethanol .

科学研究应用

Catalysis

Lanthanum chloride plays a crucial role in catalysis. It contributes to the advancement of technology and innovation through its mechanisms and practical applications . It serves as a catalyst through various mechanisms, each playing a crucial role in facilitating chemical reactions . One prominent mechanism involves Lewis acid catalysis, where it acts as an electron pair acceptor, promoting the formation of new chemical bonds .

Petrochemical Refining

Lanthanum chloride plays a crucial role as a catalyst in petrochemical refining processes, such as Fluid Catalytic Cracking (FCC), alkylation, isomerization, and polymerization reactions . In FCC, it enhances the conversion of heavy crude oil fractions into lighter, more valuable hydrocarbons like gasoline and diesel .

Water Treatment

Lanthanum chloride’s ability to bind with phosphates in water creates numerous uses in water treatment . This property makes it indispensable in facilitating key reactions that underpin various sectors .

Advanced Ceramics

Lanthanum is used in advanced ceramics . Lanthanide zirconates and lanthanum strontium manganites are used for their catalytic and conductivity properties .

Optical Glass Manufacturing

Lanthanum compounds are used to make special types of optical glass that have a high refractive index .

Electron Microscopes and Vacuum Tubes

Lanthanum-barium crystals are used to produce hot cathodes, which are crucial components in vacuum tubes and electron microscopes .

LED Devices

Photoluminescence spectroscopy shows a broad emission band with Gaussian-like curve shape for both the complexes. The highest peaks for LaS and LaGS lie in violet emission in the visible region; hence, such complexes find their applications for violet LED devices .

Second-Harmonic Generations

Absorbance spectrums are recorded, and the absence of absorbance peaks in the visible region suggests the potential of both the complexes to be used in second-harmonic generations .

作用机制

Target of Action

Lanthanum chloride, also known as Lanthanum(III) chloride, primarily targets divalent cation channels, mainly calcium channels . It is also used in biochemical research to block these channels . In addition, it has been identified as a catalyst for the high-pressure oxidative chlorination of methane to chloromethane with hydrochloric acid and oxygen .

Mode of Action

Lanthanum chloride interacts with its targets by blocking the activity of divalent cation channels . In organic synthesis, it functions as a mild Lewis acid for converting aldehydes to acetals . This interaction results in changes in the chemical structure of the target molecules, facilitating various chemical reactions.

Biochemical Pathways

Lanthanum chloride affects several biochemical pathways. It has been shown to induce an increase in reactive oxygen species (ROS) levels in hippocampal nerve cells, which up-regulates certain expressions and down-regulates others . This leads to downstream effects such as enhanced autophagy in the hippocampus .

Result of Action

The action of lanthanum chloride results in molecular and cellular effects. It can impair spatial learning and memory by inducing mitochondrial calcium overload, mitochondrial fission-fusion disorder, and excessive mitophagy in hippocampal nerve cells of rats . It also induces autophagy in rat hippocampus through ROS-mediated JNK and AKT/mTOR signaling pathways .

Action Environment

The action, efficacy, and stability of lanthanum chloride can be influenced by environmental factors. For instance, under acidic conditions, it exhibits high adsorption capacity, but there will be a great loss of performance in alkaline or neutral conditions when treating sewage . Furthermore, studies have shown that high concentrations of lanthanum chloride can adversely affect aquatic life due to its ability to accumulate in the environment or bioaccumulate through the food chain .

安全和危害

Lanthanum(III) chloride is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

Lanthanum(III) chloride has been used in biochemical research to block the activity of divalent cation channels, mainly calcium channels . Doped with cerium, it is used as a scintillator material . In organic synthesis, lanthanum trichloride functions as a mild Lewis acid for converting aldehydes to acetals . It has also been used in the field of geology as a very dilute solution, which when combined with the proper acids can help identify small >1% Strontium content in powdered rock samples . Future research directions include using various lanthanum-based adsorbents for selective phosphate removal .

属性

IUPAC Name |

trichlorolanthanum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.La/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAKDTKJOYSXGC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[La](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LaCl3, Cl3La | |

| Record name | lanthanum(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lanthanum(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Lanthanum chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lanthanum_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10025-84-0 (heptahydrate), 17272-45-6 (hexahydrate), 16096-89-2 (Parent) | |

| Record name | Lanthanum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2051502 | |

| Record name | Lanthanum chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lanthanum chloride appears as white crystalline solid. Gives an amber aqueous solution that can cause destruction or irreversible alterations in human skin tissue at the site of contact. Has a severe corrosion rate on steel., Dry Powder; Liquid; Water or Solvent Wet Solid, White crystalline solid. [CAMEO] (Heptahydrate) Hygroscopic; Soluble in water; [Hawley] | |

| Record name | LANTHANUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lanthanum chloride (LaCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2123 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lanthanum chloride | |

CAS RN |

10099-58-8, 10025-84-0 | |

| Record name | LANTHANUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lanthanum chloride (LaCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10099-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthanum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum chloride (LaCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum chloride, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lanthanum chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of Lanthanum(III) chloride?

A1: Lanthanum(III) chloride exists in both anhydrous and hydrated forms. The anhydrous form has the molecular formula Cl3La and a molecular weight of 245.26 g/mol []. The heptahydrate form has the molecular formula Cl3H14LaO7 and a molecular weight of 371.40 g/mol [].

Q2: What are some key physical properties of Lanthanum(III) chloride?

A2: Lanthanum(III) chloride forms triclinic crystals. The anhydrous form has a melting point of 852 °C and a boiling point of 1750 °C, while the hydrate decomposes at 91 °C []. The density of the anhydrous form is 3.8 g/cm3 [].

Q3: What spectroscopic techniques are used to characterize Lanthanum(III) chloride complexes?

A3: Researchers utilize a variety of spectroscopic techniques to characterize Lanthanum(III) chloride complexes, including:

- Infrared (IR) spectroscopy: This technique identifies functional groups and bonding modes within the complexes, as seen in studies involving trithiophosphato derivatives of Lanthanum(III) chloride [] and Schiff base complexes [].

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 31P NMR are employed. 1H NMR provides structural information about organic ligands in the complexes, as demonstrated in studies of Lanthanum(III) chloride complexes with indole Schiff bases []. 31P NMR is particularly useful for investigating phosphorus-containing ligands, as exemplified in the study of La3Cu4P4O2 [].

- Ultraviolet-Visible (UV-Vis) spectroscopy: This technique investigates the electronic transitions within the complexes and helps determine their composition and stability. An example is the analysis of a Lanthanum-rutin complex [].

Q4: Is Lanthanum(III) chloride soluble in water? What about other solvents?

A4: Yes, Lanthanum(III) chloride is soluble in water, with a solubility of 3.89 g/L []. It is also soluble in methanol and ethanol []. The anhydrous form exhibits solubility in pyridine [].

Q5: How is anhydrous Lanthanum(III) chloride typically handled and stored?

A5: Due to its hygroscopic nature, anhydrous Lanthanum(III) chloride requires careful handling and storage. It should be prepared fresh and used promptly to prevent degradation from moisture absorption [].

Q6: How is Lanthanum(III) chloride used in organic synthesis?

A6: Lanthanum(III) chloride serves as a mild Lewis acid catalyst in various organic reactions []. Examples include:

- Acetalization: Lanthanum(III) chloride facilitates the protection of carbonyl groups as acetals [].

- Knoevenagel condensation: This reaction, catalyzed by Lanthanum(III) chloride under solvent-free conditions, allows for the efficient formation of substituted alkenes from aldehydes and active methylene compounds [].

- Synthesis of xanthene derivatives: Lanthanum(III) chloride, combined with chloroacetic acid, acts as a recyclable catalytic system for synthesizing xanthene derivatives via one-pot three-component reactions [].

Q7: Can Lanthanum(III) chloride be used to degrade cellulose?

A7: Yes, research has shown that Lanthanum(III) chloride effectively catalyzes the degradation of cellulose in water at 250 °C []. This process yields various products, including 5-hydroxymethyl-2-furaldehyde (HMF), D-glucose, and levulinic acid [].

Q8: Does Lanthanum(III) chloride play a role in hydrogenation reactions?

A8: Indeed, Lanthanum(III) chloride can act as a promoter in the development of selective hydrogenation catalysts. For example, a Ru-La/ZrO2 catalyst, prepared using Lanthanum(III) chloride, demonstrated promising performance in the selective hydrogenation of benzene to cyclohexene [].

Q9: How does Lanthanum(III) chloride interact with biological systems?

A9: Lanthanum(III) chloride exhibits interactions with biological systems, including:

- Phenolic compound metabolism: Research suggests that calcium ions play a role in mediating salt stress-induced phenolic compound accumulation in barley sprouts, and Lanthanum(III) chloride, as a calcium antagonist, can influence this process [].

- Apoptosis modulation: Studies on C6 rat glioma cells revealed that Lanthanum(III) chloride could suppress zinc-induced apoptosis, possibly by influencing zinc uptake and mitigating the breakdown of the mitochondrial membrane potential [].

Q10: Are there any known toxicological concerns associated with Lanthanum(III) chloride?

A10: While Lanthanum(III) chloride has various applications, it's crucial to consider its potential toxicity. Studies show that:

- Acute functional neurotoxicity: Research using primary cortical networks indicated that Lanthanum(III) chloride could induce concentration-dependent declines in network activity, highlighting potential neurotoxic effects [].

- Oral toxicity: The LD50 (lethal dose for 50% of the population) for Lanthanum(III) chloride in rats is 4.2 g/kg, indicating its potential toxicity upon ingestion [].

Q11: Are there environmental concerns related to Lanthanum(III) chloride?

A11: While Lanthanum(III) chloride offers various benefits, it's crucial to consider its potential environmental impact. One area of research focuses on its effects on photosynthetic parameters in rice, especially when combined with acid rain [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B239276.png)

![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)

![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)